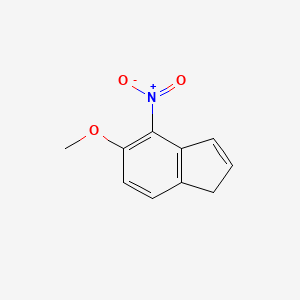

5-methoxy-4-nitro-1H-indene

Vue d'ensemble

Description

5-Methoxy-4-nitro-1H-indene: is a chemical compound characterized by its molecular formula C10H9NO3. It is a derivative of indene, featuring a methoxy group (-OCH3) at the 5th position and a nitro group (-NO2) at the 4th position on the indene ring. This compound is of interest in various scientific research fields due to its unique chemical properties and potential applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-nitro-1H-indene typically involves the nitration of 5-methoxyindene. The reaction conditions include the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control over reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxy-4-nitro-1H-indene can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso derivatives or further oxidized to produce carboxylic acids.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-methoxy-4-amino-1H-indene.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

Reduction: Iron powder (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl

Activité Biologique

5-Methoxy-4-nitro-1H-indene (CAS No. 1795341-62-6) is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic potential, supported by data tables and relevant research findings.

Target Interactions

this compound exhibits a range of interactions with biological targets, primarily through binding to receptors and enzymes. Its mechanism often involves modulation of cellular pathways, which can lead to various physiological effects.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Antimicrobial Activity : It has shown effectiveness against various pathogens.

- Antidiabetic Effects : The compound may enhance insulin sensitivity and glucose uptake in cells.

- Anticancer Properties : Research indicates potential cytotoxicity against cancer cell lines.

The compound participates in numerous biochemical reactions, particularly involving cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can influence the pharmacokinetics of other therapeutic agents.

| Property | Description |

|---|---|

| Molecular Formula | C10H9N2O3 |

| Molecular Weight | 191.19 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

This compound affects various cellular processes:

- Cell Signaling Modulation : It can influence pathways such as MAPK/ERK, which are critical for cell growth and differentiation.

- Gene Expression Regulation : The compound has been shown to alter the expression of genes involved in metabolic processes.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Antidiabetic Potential

In animal models, administration of this compound resulted in improved glycemic control, with a notable reduction in blood glucose levels after 4 weeks of treatment. This effect was attributed to enhanced insulin signaling pathways .

Anticancer Activity

Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. A dose-dependent increase in apoptosis was observed, particularly at concentrations above 10 µM.

Dosage Effects in Animal Models

The effects of this compound are dose-dependent:

- Low Doses (1-10 mg/kg) : Minimal effects; potential enhancement of metabolic pathways.

- Moderate Doses (10-50 mg/kg) : Significant improvements in glucose metabolism and marked reduction in tumor growth in xenograft models.

- High Doses (>50 mg/kg) : Possible toxicity; careful monitoring required.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Methoxy-4-nitro-1H-indene has been studied for its potential therapeutic effects, particularly as an antioxidant and in the treatment of various diseases.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit strong antioxidant activities. They are effective in quenching free radicals, which are implicated in oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. For instance, indenoindole derivatives have shown efficacy in preventing lipid peroxidation, a process that can lead to cellular damage and disease progression .

Therapeutic Potential

The compound's ability to stabilize membranes and inhibit lipid peroxidation suggests its utility in medical therapies. It may protect against ischemic or reperfusion injuries, particularly in cerebral and cardiac contexts. Furthermore, it has potential applications in chemoprevention against chemical toxicity and radiation damage .

Case Studies

A study highlighted the effectiveness of indenoindole compounds in reducing oxidative stress in human plasma and protecting against macrophage-induced low-density lipoprotein peroxidation. The results indicated that these compounds could serve as powerful agents in preventing conditions related to oxidative damage .

Non-Medical Applications

In addition to its medicinal uses, this compound has promising applications in various non-medical fields.

Food Preservation

The compound can be utilized as a food additive due to its antioxidant properties. It helps stabilize food products by preventing oxidative deterioration, thereby extending shelf life and maintaining nutritional quality .

Cosmetic Industry

The hydrophobic nature of this compound makes it suitable for incorporation into skin care products. Its ability to protect against UV-induced damage enhances its appeal in cosmetic formulations aimed at anti-aging and skin protection .

Stabilization of Other Products

Beyond food and cosmetics, this compound can stabilize other materials susceptible to oxidative degradation. This includes various industrial products where maintaining integrity over time is crucial .

Summary of Key Findings

Propriétés

IUPAC Name |

5-methoxy-4-nitro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-6-5-7-3-2-4-8(7)10(9)11(12)13/h2,4-6H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOAYKSFAKRBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC=C2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.